molecular formula C19H21NO3S2 B2787995 3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 1704616-44-3

3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2787995
CAS No.: 1704616-44-3
M. Wt: 375.5
InChI Key: VZWXSNYBLLOGHE-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane: is a complex organic compound characterized by its unique bicyclic structure and the presence of both a sulfonyl group and a thiophene ring

Mechanism of Action

Target of Action

The compound, also known as ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)phenyl)methanone, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . IL-6 is a pro-inflammatory cytokine that plays a crucial role in immune response, and its signaling pathway is implicated in various autoimmune diseases. By inhibiting JAK1, the compound disrupts IL-6 signaling, thereby modulating the immune response .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . .

Result of Action

The inhibition of JAK1 and TYK2 by the compound leads to significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound could have potential utility in treating autoimmune diseases such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by selective functionalization to introduce the azabicyclo structure.

    Introduction of the Sulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methanesulfonyl chloride in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives

Scientific Research Applications

3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, aiding in the discovery of new therapeutic agents.

    Industrial Applications: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Comparison with Similar Compounds

3-methanesulfonyl-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane: can be compared with other compounds that have similar structural features:

    Bicyclic Compounds: Compounds like tropane alkaloids share the bicyclic structure but differ in their functional groups and biological activity.

    Sulfonyl-Containing Compounds: Sulfonamides and sulfones are similar in containing the sulfonyl group but have different core structures and applications.

    Thiophene Derivatives: Compounds like thiophene-based drugs share the thiophene ring but differ in their overall structure and pharmacological properties.

This compound’s uniqueness lies in the combination of its bicyclic core, sulfonyl group, and thiophene ring, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-25(22,23)17-11-15-8-9-16(12-17)20(15)19(21)14-6-4-13(5-7-14)18-3-2-10-24-18/h2-7,10,15-17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWXSNYBLLOGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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